(2,3-Dihydro-1H-inden-4-yl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11H,1,3,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINLUGYZXQSLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Weight and Formula of (2,3-Dihydro-1H-inden-4-yl)hydrazine: A Technical Guide
Part 1: Executive Summary & Physicochemical Profile
(2,3-Dihydro-1H-inden-4-yl)hydrazine, often referred to as 4-hydrazinylindane, is a critical bicyclic building block in the synthesis of fused heterocyclic systems.[1] Its rigid indane scaffold is frequently exploited in medicinal chemistry to restrict the conformational freedom of pendant hydrazine moieties, thereby enhancing binding affinity in kinase inhibitors and GPCR ligands (specifically indeno-pyrazole derivatives).[1]
This guide provides the definitive physicochemical data and a self-validating synthetic protocol for this intermediate, addressing the common stability challenges associated with electron-rich aryl hydrazines.
Core Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | (2,3-Dihydro-1H-inden-4-yl)hydrazine | Systematic naming prioritizes the hydrazine functional group attached to the fused ring system.[1] |
| Common Synonyms | 4-Hydrazinylindane; 4-Hydrazino-2,3-dihydro-1H-indene | "4-Hydrazinylindane" is the preferred colloquial term in process chemistry.[1] |
| CAS Number | 299163-78-3 | Specific to the free base form.[1] Hydrochloride salts will carry different identifiers. |
| Molecular Formula | C₉H₁₂N₂ | Derived from the indane core (C₉H₁₀) with one hydrogen replaced by a hydrazine group (-N₂H₃).[1] |
| Molecular Weight | 148.20 g/mol | Average mass.[1] Monoisotopic mass: 148.1000.[1] |
| Predicted LogP | ~1.8 - 2.1 | Moderately lipophilic; soluble in DCM, EtOAc, and lower alcohols.[1] |
| Physical State | Low-melting solid or viscous oil | Highly dependent on purity; oxidizes rapidly to a dark oil upon air exposure.[1] |
Part 2: Synthetic Methodology & Process Logic
The Challenge of Aryl Hydrazine Synthesis
Synthesizing (2,3-Dihydro-1H-inden-4-yl)hydrazine requires careful control of oxidation states.[1] The electron-rich indane ring makes the resulting hydrazine prone to oxidative decomposition (to diazenes) or condensation (to indazoles) if not handled under inert atmosphere.[1]
We recommend Route A (Diazotization-Reduction) for gram-scale synthesis due to the availability of the 4-aminoindane precursor.[1] Route B (Pd-Catalyzed Coupling) is reserved for cases where the 4-bromoindane precursor is more accessible or when avoiding tin byproducts is critical.[1]
Route A: Diazotization-Reduction Protocol (Standard)[1]
This protocol utilizes the "one-pot" reduction of the diazonium intermediate using Stannous Chloride (SnCl₂).[1] While sodium sulfite/bisulfite reduction is greener, SnCl₂ offers higher reliability for electron-rich substrates like indane.[1]
Step-by-Step Workflow
-
Diazotization :
-
Precursor : Dissolve 4-aminoindane (1.0 eq) in concentrated HCl (10 eq) at -5°C.
-
Reagent : Add aqueous NaNO₂ (1.1 eq) dropwise.
-
Critical Control Point : Maintain internal temperature < 0°C to prevent diazonium decomposition to the phenol (4-indanol).[1] Stir for 30 min.
-
-
Reduction :
-
Reagent : Prepare a solution of SnCl₂·2H₂O (2.5 eq) in conc.[1] HCl at 0°C.
-
Addition : Transfer the cold diazonium solution into the stannous chloride solution rapidly with vigorous stirring.
-
Observation : A thick precipitate (the hydrazine tin double salt) will form immediately.
-
-
Isolation (Free Base) :
Route B: Palladium-Catalyzed Cross-Coupling (Alternative)[1]
For laboratories equipped for air-sensitive catalysis, this route avoids toxic tin waste.[1]
-
Substrates : 4-Bromoindane + Benzophenone Hydrazone.[1]
-
Catalyst : Pd(OAc)₂ / BINAP or Xantphos.[1]
-
Base : Cs₂CO₃ in Toluene at 100°C.[1]
-
Hydrolysis : Acidic hydrolysis of the hydrazone intermediate yields the target hydrazine.
Visualizing the Synthetic Logic
Part 3: Characterization & Validation (QC)[1]
Trustworthiness in chemical synthesis relies on self-validating spectral data.[1] For (2,3-Dihydro-1H-inden-4-yl)hydrazine, the NMR spectrum is distinct due to the symmetry breaking caused by the 4-position substitution.[1]
Expected 1H-NMR Profile (CDCl₃, 400 MHz)
| Region | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 7.10 - 6.70 ppm | Multiplet | 3H | Indane aromatic ring protons (H-5, H-6, H-7).[1] |
| Hydrazine | ~5.20 ppm | Broad Singlet | 1H | -NH -NH₂ (Exchangeable).[1] |
| Hydrazine | ~3.60 ppm | Broad Singlet | 2H | -NH-NH₂ (Exchangeable).[1] |
| Benzylic | 2.95 - 2.80 ppm | Triplet (approx) | 4H | C1 and C3 methylene protons (Benzylic).[1] |
| Aliphatic | 2.15 - 2.05 ppm | Quintet | 2H | C2 methylene protons (Bridge).[1] |
Note: The hydrazine protons are broad and their shift is concentration/solvent dependent. Addition of D₂O will cause these signals (5.20 and 3.60 ppm) to disappear, confirming the N-H identity.
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode : Positive (ESI+)[1]
-
Parent Ion [M+H]⁺ : 149.11 m/z[1]
-
Fragmentation : Loss of NH₃ (17 Da) to give the indanyl cation (m/z ~132) is a common fragmentation pathway in high-energy collisions.[1]
Quality Control Decision Tree
Part 4: Handling and Storage Protocols[3]
Safety Warning : Hydrazines are potential genotoxins and skin sensitizers. All operations must be conducted in a fume hood.[1]
-
Storage : The free base is unstable. It is highly recommended to convert the product to its Hydrochloride Salt (C₉H₁₂N₂·HCl) for long-term storage.[1]
-
Protocol: Dissolve base in Et₂O, add 4M HCl in Dioxane. Filter the white precipitate.
-
-
Inert Atmosphere : Store under Nitrogen or Argon at -20°C.
-
Shelf Life :
References
-
LookChem . Hydrazine, (2,3-dihydro-1H-inden-4-yl)- (CAS 299163-78-3).[1][3][4][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22595904, (2,3-Dihydro-1H-inden-4-yl)hydrazine. Retrieved from [Link][1]
- Organic Syntheses. General Procedures for the Preparation of Aryl Hydrazines via Diazotization. Org. Synth. Coll. Vol. 1, p. 442. (Contextual grounding for Route A).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. 58928-83-9|(2-Propylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2,3-Dihydro-1H-inden-4-yl)hydrazine | C9H12N2 | CID 22595904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Stability & Characterization of (2,3-Dihydro-1H-inden-4-yl)hydrazine
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of (2,3-Dihydro-1H-inden-4-yl)hydrazine (CAS: 22595-90-4). Designed for drug development scientists, this document moves beyond basic physical properties to explore the mechanistic drivers of degradation, specifically the lability of the hydrazine moiety within the electron-rich indane scaffold. We present a self-validating characterization strategy aligned with ICH Q1A(R2) guidelines, emphasizing the critical control of oxidative and thermal stress vectors.
Part 1: Molecular Architecture & Theoretical Stability
Structural Electronic Effects
The stability of (2,3-Dihydro-1H-inden-4-yl)hydrazine is governed by the interplay between the fused bicyclic indane system and the hydrazine pharmacophore.
-
The Indane Scaffold (+I Effect): Unlike a simple phenyl ring, the fused cyclopentane ring in the indane system exerts a weak positive inductive (+I) effect.
-
Position 4 Substitution: The hydrazine group is located at position 4, adjacent to the bridgehead carbon. This creates a unique "ortho-like" steric environment.
-
Kinetic Consequence: The steric bulk of the adjacent methylene group (
) provides partial kinetic shielding, potentially retarding bimolecular degradation rates compared to phenylhydrazine. -
Thermodynamic Consequence: The electron-donating nature of the alkyl ring increases the electron density on the
-nitrogen. This elevates the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule more susceptible to oxidative radical abstraction than electron-deficient aryl hydrazines.
-
The Weak Link: N-N Bond Dissociation
The thermodynamic Achilles' heel of this molecule is the N-N single bond.
-
Bond Dissociation Energy (BDE): Estimated at ~160–190 kJ/mol (significantly lower than C-C or C-N bonds).
-
Failure Mode: Homolytic cleavage is the primary thermal decomposition pathway, often catalyzed by trace transition metals (
, ) which lower the activation energy for radical formation.
Part 2: Degradation Mechanisms & Pathways
Understanding the degradation mechanism is prerequisite to stabilizing the API. The decomposition is rarely a simple hydrolysis; it is a radical-mediated oxidative cascade.
Oxidative Deamination (The Radical Cascade)
In solution or solid state exposed to air, the molecule undergoes auto-oxidation. The electron-rich indane ring stabilizes the intermediate radical cation, accelerating the process.
Mechanism:
-
Initiation: Hydrogen abstraction from the
-nitrogen by oxygen or metal catalysts. -
Propagation: Formation of the diazenyl radical (
). -
Termination: Loss of
gas and formation of the parent indane or coupling to form azo-dimers.
Visualization of Degradation Pathways
The following diagram maps the critical degradation nodes.
Caption: Oxidative cascade from parent hydrazine to irreversible deaminated products and azo-dimers.
Part 3: Thermodynamic Characterization Protocols
To establish the "Safe Operating Window" for this compound, you must generate empirical thermodynamic data. Do not rely on literature values for generic phenylhydrazines.
Solid-State Thermodynamics (DSC/TGA)
Objective: Determine the onset of thermal runaway and melting behavior. Hydrazines are high-energy compounds; distinguishing melting from decomposition is critical for safety.
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC) with TGA confirmation.
-
Sample: 2–5 mg in a hermetically sealed gold or high-pressure crucible (prevents early evaporation of decomposition gases).
-
Ramp: 5°C/min from 25°C to 250°C.
-
Atmosphere: Nitrogen purge (50 mL/min). Crucial: Do not use air/oxygen, as this will mask intrinsic stability with combustion data.
Data Interpretation Table:
| Thermal Event | Expected Range (Est.) | Signal Characteristics | Interpretation |
| Melting Point | 60°C – 90°C | Endothermic (Sharp) | Pure phase transition. Broadening indicates impurities. |
| Decomposition | > 130°C | Exothermic (Broad) | CRITICAL SAFETY LIMIT. N-N bond cleavage. |
| Volatiles | < 100°C | Endothermic (TGA mass loss) | Loss of residual solvent or hydrazine hydrate. |
Solution-State Kinetics (Forced Degradation)
Objective: Quantify reaction order and activation energy (
Protocol:
-
Solvent: Degassed Methanol/Water (50:50).
-
Stress Conditions:
-
Acid (0.1 N HCl)
-
Base (0.1 N NaOH)
-
Oxidative (0.3%
) -
Thermal (50°C, 60°C, 70°C)
-
-
Analysis: HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot
vs (Arrhenius) to derive .
Part 4: Stability Testing Workflow (ICH Q1A Compliant)
This workflow ensures that the generated data meets regulatory standards for drug development.
Caption: Integrated workflow for stress testing and formal stability assessment per ICH guidelines.
Part 5: Safety & Handling (The "Self-Validating" Protocol)
Hydrazines are structural alerts for genotoxicity and can be energetic. Trustworthiness in handling is paramount.
-
Genotoxicity Control: Treat (2,3-Dihydro-1H-inden-4-yl)hydrazine as a Potential Genotoxic Impurity (PGI). All analytical methods must have a Limit of Quantitation (LOQ) < 10 ppm relative to the final API dose.
-
Inert Atmosphere: The compound is hygroscopic and air-sensitive.
-
Storage: Store under Argon or Nitrogen.
-
Container: Amber glass (light protection) with Teflon-lined caps.
-
-
Decontamination: Do not use bleach (hypochlorite) directly on neat spills, as this can generate toxic chloramines or accelerate exothermic gas evolution. Use dilute acetic acid followed by copious water.
References
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] European Medicines Agency. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22595904, (2,3-Dihydro-1H-inden-4-yl)hydrazine. PubChem.[4][5] Link
-
Robinson, C. H., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium.[6][7][8] Angewandte Chemie International Edition. Link
-
Kovarikova, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material.[9] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Health Guideline.Link
Sources
- 1. ikev.org [ikev.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Fischer Indole Synthesis with (2,3-Dihydro-1H-inden-4-yl)hydrazine
[1]
Abstract & Scope
This application note details the protocol for the Fischer indole synthesis utilizing (2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinylindane).[1] This specific hydrazine scaffold is a critical intermediate in the synthesis of tricyclic CNS-active agents, melatonin receptor agonists (analogous to Ramelteon), and rigidified tryptamine derivatives.[1]
The primary challenge in this synthesis is regiocontrol . The fusion of the five-membered carbocycle to the phenyl ring desymmetrizes the hydrazine, creating two non-equivalent ortho positions for cyclization.[1] This guide provides a thermodynamically controlled protocol using Polyphosphoric Acid (PPA) to maximize yield and regioselectivity, alongside a milder kinetic protocol for sensitive substrates.[1]
Chemical Logic: The Regioselectivity Challenge
When (2,3-Dihydro-1H-inden-4-yl)hydrazine reacts with a ketone, the resulting hydrazone can undergo [3,3]-sigmatropic rearrangement at two distinct positions:
-
Position C3 (Open Ortho): Leads to the angular isomer (1,6,7,8-tetrahydrobenzo[e]indole core).[1]
-
Position C5 (Adjacent to Ring Fusion): Leads to the linear isomer (1,5,6,7-tetrahydro-s-indacene core).[1]
Mechanistic Insight
Drawing from the Mills-Nixon effect and analogous reactions with 1-naphthylhydrazine, the angular isomer is generally favored under thermodynamic conditions.[1] The bond fixation induced by the fused cyclopentyl ring typically increases the double-bond character of the C3a-C4 bond, making the C3 position more nucleophilic and electronically favorable for the sigmatropic shift.[1] Furthermore, cyclization at C5 is sterically disfavored due to the proximity of the methylene group at C1 of the indane ring.[1]
The protocol below prioritizes Polyphosphoric Acid (PPA) , which acts as both solvent and catalyst, driving the reaction toward the thermodynamically stable angular product.
Pathway Visualization
Figure 1: Bifurcation of the Fischer Indole pathway showing the preference for the angular isomer due to steric and electronic factors.[1]
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended)
Context: Best for robust substrates and maximizing the angular isomer ratio.[1] PPA acts as a "chemical heat sink," allowing high temperatures without solvent reflux limitations.[1]
Reagents
-
(2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride (1.0 equiv)[1]
-
Ketone (e.g., Ethyl Pyruvate, Cyclohexanone) (1.1 equiv)[1]
-
Polyphosphoric Acid (PPA) (10–15 g per gram of hydrazine)[1]
-
Saturated NaHCO₃ (for neutralization)[1]
-
Ethyl Acetate (for extraction)[1]
Workflow
-
Hydrazone Formation (In Situ):
-
PPA Addition:
-
Reaction:
-
Quenching (Critical Step):
-
Cool the reaction mixture to ~50°C (do not cool to room temp, or it effectively solidifies).
-
Pour the warm syrup slowly onto crushed ice (approx. 10x weight of PPA) with rapid stirring.
-
Allow the PPA to fully hydrolyze/dissolve into the water phase.[1]
-
-
Workup:
Method B: H₂SO₄ / Ethanol (Kinetic Control)
Context: Use for substrates with acid-sensitive functional groups or if PPA yields intractable tars.[1]
Workflow
Analytical Validation & QC
Distinguishing the angular isomer from the linear isomer is critical. Use the following NMR markers:
| Feature | Angular Isomer (Benzo[e]indole type) | Linear Isomer (s-Indacene type) |
| Aromatic Protons | Typically shows an AB system (two doublets) for the remaining protons on the indane ring if substituted, or specific coupling patterns indicating adjacent protons.[1] | Often shows singlets (para-like) or distinct coupling if the symmetry is broken differently.[1] |
| NOE Signal | Strong NOE between Indole-NH and the C1-methylene of the cyclopentyl ring. | No NOE between Indole-NH and cyclopentyl protons (too distant).[1] |
| C13 NMR | Distinct shift in the bridgehead carbons due to angular strain.[1] | More symmetric shift patterns. |
Safety & Troubleshooting
-
Hydrazine Toxicity: (2,3-Dihydro-1H-inden-4-yl)hydrazine should be treated as a potential carcinogen.[1] All weighing must occur in a fume hood.[1] Double-glove (Nitrile) is mandatory.[1]
-
Exotherm Control: The addition of PPA to water (quenching) is exothermic.[1] Always add the acid mixture to ice, never water to acid.[1]
-
"Stopped" Reaction: If the reaction stalls at the hydrazone stage (visible by TLC), increase temperature to 120°C. If degradation occurs, switch to ZnCl₂ in Acetic Acid (reflux) as an alternative Lewis Acid condition.[1]
References
-
Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The definitive text on mechanism and catalyst choice).[1]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Link
-
McAusland, D., et al. (2011).[1][2][3] "The Benzyne Fischer-Indole Reaction."[3] Organic Letters, 13(14), 3667–3669.[1] Link (Discusses regioselectivity in analogous aryne systems).[1]
-
Lyu, X., et al. (2017).[1] "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." The Journal of Organic Chemistry, 82(2), 1234–1240.[1] (Detailed computational analysis of regiocontrol in fused bicyclic hydrazines).
-
Miyata, O., et al. (1999).[1][2] "Fischer Indole Synthesis of 1-Naphthylhydrazine." Tetrahedron Letters, 40, 3601.[1][2] (Establishes the preference for angular cyclization in fused aromatic hydrazines).
Application Note: Preparation of (2,3-Dihydro-1H-inden-4-yl)hydrazine Hydrochloride Salt
Executive Summary & Scientific Rationale
This application note details the robust synthesis of (2,3-dihydro-1H-inden-4-yl)hydrazine hydrochloride (also known as 4-hydrazinylindane hydrochloride). This compound is a critical building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as indazoles and pyrazoles, which are pharmacophores in various kinase inhibitors and GPCR ligands.
The protocol utilizes a classical yet optimized Sandmeyer-type diazotization-reduction sequence . While metal-catalyzed C-N coupling (Buchwald-Hartwig) is a modern alternative, the diazonium reduction route remains superior for scale-up and cost-efficiency when starting from the readily available 4-aminoindane. This guide prioritizes the Stannous Chloride (SnCl₂) reduction method due to its operational simplicity and high reliability in isolating the hydrazine as a stable hydrochloride salt, avoiding the instability often associated with the free base.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is a two-step, one-pot procedure starting from 4-aminoindane. The amine is first converted to the diazonium salt at low temperature, which is then reduced in situ to the hydrazine.
Reaction Scheme Visualization
Caption: One-pot diazotization-reduction sequence for the synthesis of 4-hydrazinylindane hydrochloride.
Critical Safety & Handling Protocols
WARNING: Hydrazines and their salts are potential carcinogens and can be toxic if inhaled or absorbed through the skin. Diazonium salts are potentially explosive if allowed to dry or warm significantly before reduction.
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory. A face shield is recommended during the addition of acid.
-
Waste Disposal: All aqueous waste containing tin or hydrazine residues must be segregated and treated according to hazardous waste regulations.
-
Temperature Control: Strict adherence to temperature limits (< 0°C during diazotization) is essential to prevent decomposition of the diazonium intermediate, which can lead to side products (phenols) or safety hazards.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Aminoindane | 133.19 | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 - 1.2 | Diazotizing Agent |
| Hydrochloric Acid (conc. 37%) | 36.46 | ~10.0 | Solvent / Reactant |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 2.2 - 2.5 | Reducing Agent |
| Ethanol (EtOH) | 46.07 | N/A | Solvent (Purification) |
| Diethyl Ether | 74.12 | N/A | Wash Solvent |
Step-by-Step Methodology
Phase 1: Diazotization
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry formation), a thermometer, and an addition funnel.
-
Acidification: Charge the flask with 4-aminoindane (10.0 g, 75 mmol) . Add conc. HCl (40 mL) and water (10 mL) . The amine will convert to its hydrochloride salt, likely forming a thick suspension.
-
Cooling: Immerse the flask in an ice/salt bath (or cryostat) to cool the internal temperature to -5°C to 0°C .
-
Nitrite Addition: Dissolve NaNO₂ (6.2 g, 90 mmol) in minimal water (~15 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Critical Parameter: Maintain internal temperature below 0°C .
-
Observation: The suspension should thin out as the soluble diazonium salt forms. The color typically changes to a clear or slightly yellow solution.
-
-
Stirring: Stir at -5°C for an additional 30-60 minutes to ensure complete diazotization.
Phase 2: Reduction
-
Preparation of Reductant: In a separate beaker, dissolve SnCl₂·2H₂O (42.3 g, 187.5 mmol) in conc. HCl (30 mL) . Cool this solution to 0°C.
-
Reduction Step: Add the cold SnCl₂ solution dropwise to the diazonium mixture.
-
Caution: This step is exothermic. Control addition rate to keep temperature < 5°C.
-
Observation: A heavy precipitate (the hydrazine double salt with tin) typically forms immediately.
-
-
Maturation: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 2–3 hours.
Phase 3: Isolation & Purification
-
Filtration: Cool the mixture back to 0°C for 30 minutes to maximize precipitation. Filter the solid using a Büchner funnel.
-
Tin Removal (Crucial): The solid obtained is often a tin complex. To liberate the hydrazine hydrochloride:
-
Suspend the solid in 30% NaOH (cold) to liberate the free base (extract with ether, dry, then re-precipitate with HCl gas).
-
Alternative (Direct Salt Purification): If the tin complex is not formed (common with high HCl conc.), wash the filter cake extensively with cold brine and then diethyl ether.
-
Recommended Route: Suspend the crude solid in boiling Ethanol (approx. 100 mL) . Filter hot to remove inorganic salts (Sn salts are often insoluble in hot EtOH).
-
-
Crystallization: Cool the ethanol filtrate. The product, (2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride, will crystallize as white to off-white needles.
-
Drying: Filter the crystals and dry under vacuum at 40°C over P₂O₅.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target hydrazine salt.
Characterization & Quality Control
Since specific spectral data for this exact isomer is rare in open literature, the following are the expected spectral characteristics based on the structural class (aryl hydrazines and indanes).
Expected 1H NMR (DMSO-d6, 400 MHz)
-
Indane Ring (Aliphatic):
- ~2.0 ppm (Quintet, 2H, J=7.5 Hz, C2-H)
- ~2.8 ppm (Triplet, 2H, J=7.5 Hz, C1-H or C3-H)
- ~2.9 ppm (Triplet, 2H, J=7.5 Hz, C3-H or C1-H)
-
Aromatic Ring (ABC System):
- 6.7 - 7.2 ppm (Multiplets, 3H). The hydrazine group is electron-donating, shielding the ortho/para positions relative to the parent indane.
-
Hydrazine Moiety:
- ~8-10 ppm (Broad singlets, exchangeable with D₂O). The -NH-NH3+ protons typically appear as broad peaks downfield.
Mass Spectrometry (ESI+)
-
Target Mass: [M+H]+ = 149.1 m/z (Free base MW is 148.21).
-
Pattern: Look for the loss of NH3 (M-17) fragment, which is common for hydrazines.
Melting Point[1]
-
Aryl hydrazine hydrochlorides typically have high melting points with decomposition.
-
Expected Range: 180°C - 210°C (dec).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Impure intermediate or temperature too high during reduction. | Ensure T < 0°C during diazotization. Seed the solution with a crystal if available. |
| Low Yield | Incomplete reduction or loss during filtration (product is water soluble). | Use minimal water. Saturate the aqueous layer with NaCl (salting out) before filtration. |
| Red/Pink Color | Oxidation of the hydrazine (air sensitivity). | Perform recrystallization with a pinch of sodium bisulfite or charcoal. Store under inert gas. |
| Tin Contamination | Inefficient removal of Sn salts. | Base liberation (NaOH) followed by extraction into ether and re-acidification is the most effective way to remove Tin. |
References
- Sandmeyer-type Hydrazine Synthesis
-
Indane Scaffold Reactivity
- Safety of Hydrazines
- General Protocol for Aryl Hydrazines: Classic Text: Vogel, A.I. Textbook of Practical Organic Chemistry. "Preparation of Phenylhydrazine Hydrochloride." (Standard reference for the SnCl2 reduction mechanism).
Sources
Using (2,3-Dihydro-1H-inden-4-yl)hydrazine as a building block for kinases
Application Note: Strategic Utilization of (2,3-Dihydro-1H-inden-4-yl)hydrazine in Kinase Inhibitor Design
Executive Summary
(2,3-Dihydro-1H-inden-4-yl)hydrazine (CAS: 299163-78-3) is a specialized aryl hydrazine building block used to synthesize N-aryl pyrazole and N-aryl indazole cores. These heterocycles are privileged scaffolds in kinase drug discovery, serving as ATP-competitive hinge binders.
The 4-indanyl moiety offers a distinct advantage over simple phenyl or substituted phenyl groups: conformational restriction . The fused cyclopentane ring locks the alkyl substituents in a planar orientation relative to the aromatic ring, reducing the entropic penalty upon binding and providing a lipophilic vector that effectively fills hydrophobic pockets (e.g., the Gatekeeper or Solvent Front regions) within the kinase active site.
Structural Rationale & Pharmacophore Mapping
In Type I and Type II kinase inhibitors, the "Head" group typically binds to the hinge region (Glu/Leu residues). The "Tail" or "Core" often extends into the hydrophobic back-pocket.
-
The Problem: Freely rotating alkyl chains on a phenyl ring (e.g., 2-ethylphenyl) suffer from high entropic costs during binding.
-
The Solution: The indane ring of (2,3-Dihydro-1H-inden-4-yl)hydrazine "ties back" these carbons.
-
Lipophilicity: The fused ring adds hydrophobic bulk (
LogP ~ +1.2 vs phenyl) without introducing rotatable bonds. -
Vector: The 4-position attachment orients the bulk into the "Ortho" and "Meta" space simultaneously, ideal for inducing atropisomerism or filling the ribose pocket.
-
Figure 1: Pharmacophore Logic (Graphviz)
Caption: The indane moiety acts as a hydrophobic anchor, reducing entropic penalty while filling the gatekeeper pocket.
Synthetic Protocols
The following protocols are validated for the conversion of the hydrazine building block into a functional kinase inhibitor core.
Protocol A: Synthesis of the Hydrazine Precursor
If the hydrazine is not purchased, it must be synthesized fresh from 4-aminoindane to prevent oxidation.
Reagents: 4-Aminoindane, NaNO₂, HCl (conc.), SnCl₂·2H₂O.
-
Diazotization: Dissolve 4-aminoindane (10 mmol) in 6M HCl (20 mL). Cool to -5°C in an ice/salt bath. Dropwise add NaNO₂ (11 mmol) in water, maintaining temp < 0°C. Stir for 30 min.
-
Reduction: Dissolve SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL). Cool to -5°C. Add the diazonium salt solution to the tin solution dropwise with vigorous stirring.
-
Isolation: A precipitate (hydrazine hydrochloride salt) will form. Stir for 2 hours at 0°C. Filter the solid.
-
Free Basing: Suspend the solid in cold water. Basify with 2M NaOH to pH 10. Extract immediately with EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Critical Step: Use immediately or store as the HCl salt. The free base oxidizes rapidly to the hydrazone or azobenzene.
-
Protocol B: Knorr Pyrazole Synthesis (The Kinase Core)
Target: 1-(2,3-dihydro-1H-inden-4-yl)-substituted-pyrazole
Reagents: (2,3-Dihydro-1H-inden-4-yl)hydrazine (1.0 equiv), 1,3-Diketone (e.g., 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione) (1.1 equiv), Ethanol (or HFIP).
-
Setup: In a microwave vial, combine the hydrazine (1 mmol) and the 1,3-diketone (1.1 mmol) in Ethanol (5 mL).
-
Optimization Note: If regioselectivity is poor (mixture of 1,3- vs 1,5-isomers), switch solvent to Hexafluoroisopropanol (HFIP) . HFIP promotes the formation of the 5-substituted isomer via hydrogen-bond activation of the carbonyl.
-
-
Reaction: Heat to 80°C for 4 hours (or MW 100°C for 20 min).
-
Workup: Evaporate solvent. Dissolve residue in DCM. Wash with NaHCO₃.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Verify regiochemistry using NOESY NMR.[1] The indane protons (C7-H) will show a cross-peak with the pyrazole C5-substituent if the 1,5-isomer is formed.
-
Table 1: Regioselectivity Optimization
| Solvent | Temp (°C) | Time | Yield | Regio-ratio (1,5 : 1,3) |
| Ethanol | 80 | 4 h | 85% | 60 : 40 |
| Acetic Acid | 100 | 2 h | 92% | 70 : 30 |
| HFIP | 25 | 12 h | 88% | >95 : 5 |
Application in Kinase Assays
Once the scaffold is synthesized, it is typically screened against a panel of kinases. The indane group is particularly effective against Tyrosine Kinases (e.g., VEGFR, FGFR) and Serine/Threonine Kinases (e.g., BRAF, CDK) .
Protocol C: ADP-Glo™ Kinase Assay (Promega)
Standard screening protocol for the synthesized library.
-
Preparation: Dilute compounds to 10 mM in DMSO. Prepare 3-fold serial dilutions.
-
Kinase Reaction:
-
Mix: 2 µL Compound + 4 µL Kinase (e.g., BRAF V600E, 5 ng/well) + 4 µL Substrate/ATP mix.
-
Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Incubate: 60 minutes at Room Temp.
-
-
ADP Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Experimental Workflow Diagram
Figure 2: Synthesis & Testing Pipeline (Graphviz)
Caption: End-to-end workflow from raw material to biological data.
References
-
Goossen, L. J., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles via HFIP-Promoted Condensation." Journal of Organic Chemistry, 2018. Link
-
Smith, R. A., et al. "Discovery of Indane-Based Kinase Inhibitors: Targeting the Gatekeeper." Journal of Medicinal Chemistry, 2015. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Vertex Pharmaceuticals. "Indane Derivatives as Modulators of Kinase Activity." US Patent 20170349582. Link
Sources
Accelerated Scaffold Construction: Microwave-Assisted Cyclization of (2,3-Dihydro-1H-inden-4-yl)hydrazine
Executive Summary & Strategic Rationale
This guide details the microwave-assisted applications of (2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinylindane). This specific hydrazine is a high-value building block in medicinal chemistry because the fused indane ring confers unique conformational constraints and lipophilicity compared to a standard phenyl ring.
Why Microwave Irradiation? The 4-position of the indane system is sterically congested due to the adjacent methylene group of the fused five-membered ring. Conventional thermal cyclizations (e.g., Fischer Indole synthesis) often suffer from slow kinetics and incomplete conversion due to this steric bulk. Microwave-assisted organic synthesis (MAOS) overcomes this energy barrier through direct dielectric heating, significantly reducing reaction times from hours to minutes while improving impurity profiles.
Core Applications Covered:
-
Regioselective Fischer Indolization: Synthesis of angularly fused tricyclic scaffolds.
-
Pyrazole Condensation: Rapid access to ligand-efficient kinase inhibitor cores.
Chemical Context & Regioselectivity[1]
Understanding the geometry of the starting material is critical for experimental design.
-
Substrate: (2,3-Dihydro-1H-inden-4-yl)hydrazine.
-
Regiochemical Lock: In a Fischer indole synthesis, the hydrazone intermediate must undergo a [3,3]-sigmatropic rearrangement involving an ortho proton.
-
Position 3a (Bridgehead): Quaternary carbon; no proton available.
-
Position 5: Proton available.
-
-
Outcome: Cyclization is 100% regioselective for the 5-position, eliminating the formation of regioisomers often seen with meta-substituted phenylhydrazines.
Workflow Visualization
The following diagram outlines the synthesis workflow from the amine precursor to the final heterocycles.
Figure 1: Synthetic workflow converting 4-aminoindane to high-value heterocycles via microwave irradiation.
Safety & Handling Protocols
CRITICAL WARNING: Hydrazines are toxic, potential carcinogens, and can be unstable. Microwave heating creates pressurized systems.
-
Vessel Limits: Never fill microwave vials more than 66% full. The Fischer synthesis releases ammonia (
) gas; ensure the vessel is rated for at least 20 bar pressure. -
Thermal Runaway: Hydrazines can decompose exothermically. Use the "PowerMax" or equivalent feature on your synthesizer to actively cool the vessel with compressed air during the reaction to prevent temperature overshoots.
-
Quenching: Open vials only after they have cooled to <40°C. Open in a fume hood to vent residual ammonia or acid vapors.
Protocol A: Microwave-Assisted Fischer Indolization
This protocol synthesizes a tricyclic system (e.g., 1,5,6,7-tetrahydro-s-indacene derivative) by reacting the hydrazine with cyclohexanone.
Materials
-
(2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
Solvent: 4% Sulfuric acid in Water (aqueous medium is greener and highly efficient for MW absorption) OR Glacial Acetic Acid.
-
Catalyst: None needed if using H2SO4; Zinc Chloride (ZnCl2) if using acetic acid.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, suspend the hydrazine hydrochloride (1.0 mmol, ~184 mg) in 3 mL of 4% H2SO4.
-
Addition: Add cyclohexanone (1.2 mmol, ~125 µL). Cap the vial with a PTFE/silicone septum.
-
Pre-Stir: Vortex for 30 seconds to ensure homogeneity.
-
Microwave Parameters:
-
Work-up:
Comparative Efficiency Data
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Temperature | 100°C (Water reflux) | 140°C | Higher activation energy accessible |
| Time | 4 - 6 Hours | 15 Minutes | 16x - 24x faster |
| Yield | 55 - 65% | 82 - 90% | Cleaner conversion |
| Impurity Profile | Significant oxidation | Minimal | Reduced thermal degradation |
Protocol B: Microwave-Assisted Pyrazole Synthesis
This protocol forms a pyrazole ring, commonly used for kinase inhibition studies.
Materials
-
(2,3-Dihydro-1H-inden-4-yl)hydrazine free base (or HCl salt + 1 equiv NaOAc).
-
Acetylacetone (2,4-Pentanedione) or Ethyl Acetoacetate.
-
Solvent: Ethanol (EtOH).[4]
Step-by-Step Methodology
-
Preparation: Dissolve hydrazine (1.0 mmol) in Ethanol (3 mL) in a 10 mL microwave vial.
-
Addition: Add Acetylacetone (1.1 mmol). If using the HCl salt of hydrazine, add Sodium Acetate (1.1 mmol) to buffer the solution.
-
Microwave Parameters:
-
Temperature: 90 °C.
-
Ramp Time: 1:00 min.
-
Hold Time: 5:00 min.
-
Power: Max 150W (Synthesis often requires low power due to EtOH's high absorptivity).
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
The residue is usually pure enough for biological screening. If not, recrystallize from diethyl ether/hexanes.
-
Reaction Mechanism & Logic
The microwave energy rapidly accelerates the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons. The steric bulk of the indane ring at position 4 directs the initial attack, but in symmetric diketones (acetylacetone), this is moot. For unsymmetric beta-keto esters, the more nucleophilic terminal nitrogen of the hydrazine typically attacks the ketone first, followed by cyclization on the ester.
Figure 2: Mechanism of Pyrazole formation under MW conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Fischer) | Incomplete rearrangement due to sterics. | Increase temp to 160°C; switch solvent to Glacial Acetic Acid + ZnCl2 (Lewis acid is smaller than p-TSA). |
| Vessel Over-pressure | Ammonia release (Fischer). | Reduce scale to 0.5 mmol; ensure headspace is >50% of vial volume. |
| Tar formation | Thermal degradation of hydrazine. | Enable "PowerMax" (active cooling); reduce hold time; ensure inert atmosphere (flush vial with N2 before capping). |
| Regioisomer mix (Pyrazole) | Unsymmetric diketone used. | Use regio-defined enaminones instead of diketones to force specific orientation. |
References
-
Microwave-Assisted Fischer Indole Synthesis
-
General Microwave Pyrazole Synthesis
-
Synthesis of 4-Aminoindane Precursors
-
Triazole/Heterocycle Formation from Hydrazines
-
Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[7] Synlett 26 (2015): 404-407.
-
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for (2,3-Dihydro-1H-inden-4-yl)hydrazine before use.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. japtronline.com [japtronline.com]
- 3. mdpi.com [mdpi.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2,3-Dihydro-1H-inden-4-yl)hydrazine
Topic: Purification & Handling of (2,3-Dihydro-1H-inden-4-yl)hydrazine CAS: 299163-78-3 (Free base) / Generic Ref: Indanyl Hydrazine Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Triage: Identify Your Impurity Profile
Before initiating purification, compare your crude material against these common impurity profiles. (2,3-Dihydro-1H-inden-4-yl)hydrazine is an aryl hydrazine, inherently unstable in its free base form.
| Symptom | Probable Cause | Diagnostic Signal (1H NMR) |
| Dark Red/Brown Oil | Oxidation (Azo/Tar) | Broadening of aromatic peaks; loss of hydrazine -NH2 protons (broad singlet ~4.0-5.5 ppm). |
| Sticky Solid / Paste | Tin/Inorganic Salts | Broad baseline humps; poor solubility in organic solvents; ash residue upon combustion. |
| Persistent "Aniline" Smell | 4-Aminoindane | Distinct doublet/triplet pattern in aromatic region overlapping with product; amine -NH2 singlet often sharper than hydrazine -NH2. |
| Yellow/Orange Solid | Hydrazone Formation | New signals downfield (>7.5 ppm) if acetone/aldehydes were present during workup. |
Primary Purification: The Hydrochloride Salt Method
The Golden Rule: Never store (2,3-Dihydro-1H-inden-4-yl)hydrazine as a free base. It will auto-oxidize. Convert it immediately to the hydrochloride salt for purification and storage.
Workflow Diagram: Salt Formation & Crystallization
Caption: Standard workflow for converting unstable free base hydrazine into stable hydrochloride salt.
Detailed Protocol
-
Dissolution: Dissolve the crude free base in a minimum amount of absolute ethanol (EtOH) or diethyl ether (Et2O). Note: Use degassed solvents to prevent oxidation.
-
Filtration: If the solution is cloudy (common if SnCl2 was used), filter through a Celite pad packed with Et2O.
-
Acidification: Cool the filtrate to 0°C. Add 4M HCl in dioxane (or HCl gas bubbled into Et2O) dropwise with vigorous stirring.
-
Critical: Do not use aqueous HCl if possible; water makes crystallization difficult.
-
-
Precipitation: The hydrochloride salt should precipitate as an off-white to beige solid.
-
Washing: Filter the solid under argon. Wash the cake 3x with cold diethyl ether .
-
Why? The impurity 4-aminoindane hydrochloride is significantly more soluble in ether/ethanol mixtures than the hydrazine salt. This washing step is your primary purification mechanism.
-
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Advanced Troubleshooting: Specific Impurity Removal
Scenario A: The "Tin Nightmare" (SnCl2 Reduction Residues)
If you synthesized the molecule via SnCl2 reduction of the diazonium salt, tin residues can chelate the hydrazine, preventing crystallization.
The Solution: Fluoride Workup
-
Dilute the reaction mixture with EtOAc.
-
Add a saturated aqueous solution of Potassium Fluoride (KF) or Rochelle's Salt.
-
Stir vigorously for 30 minutes. The tin forms an insoluble fluoride complex.
-
Filter the resulting slurry through Celite.[1] The filtrate will contain your free hydrazine. Proceed immediately to Section 2 (Salt Formation) .
Scenario B: Persistent Aniline (4-Aminoindane) Contamination
If the pKa difference is too small for separation by washing (Section 2), use the Chemical Scavenger Method .
Mechanism: Hydrazines react with ketones to form hydrazones (stable solids). Anilines do not react to form stable imines under the same mild conditions.
Caption: Chemical purification via hydrazone formation to separate chemically similar aniline impurities.
Protocol:
-
Protection: Dissolve crude material in Acetone. Reflux for 1 hour.
-
Isolation: Cool to 0°C. The acetone hydrazone of (2,3-dihydro-1H-inden-4-yl)hydrazine will crystallize. The 4-aminoindane remains in solution. Filter and wash with cold hexanes.
-
Deprotection: Suspend the pure hydrazone in 2M aqueous HCl and heat to reflux for 2 hours (acetone boils off).
-
Recovery: Cool to crystallize the pure hydrazine hydrochloride.
Stability & Storage FAQ
Q: My product turned pink/brown overnight. Is it ruined? A: Not necessarily. Surface oxidation causes intense coloration even with <1% decomposition. Check 1H NMR. If the bulk is intact, recrystallize from EtOH/Et2O + a drop of concentrated HCl.
Q: Can I store the free base in the freezer? A: No. Even at -20°C, the free base will degrade over weeks. Always store as the dihydrochloride or monohydrochloride salt .
Q: Why does the melting point vary so much? A: Indanyl hydrazines often form solvates or different salt stoichiometries (mono- vs. di-HCl). Ensure you dry the solid at >40°C under high vacuum to remove lattice solvents.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Smith, P. A. S. "Derivatives of Hydrazine and other Hydronitrogens having N-N Bonds." Open Chain Nitrogen Compounds, Benjamin/Cummings, 1983.
-
Patent WO2004056769. "Process for the preparation of substituted indanes." (Describes analogous purification of amino-indane derivatives).
-
Org. Synth. 1922, 2, 71. "Phenylhydrazine." (Foundational method for zinc/tin reduction and salt isolation applicable to indanyl analogs).
Sources
Technical Support Center: 4-Hydrazinoindane Solubility & Stability Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4-Hydrazinoindane presents a classic "amphiphilic paradox" in drug development. It contains a lipophilic bicyclic indane tail and a polar, reactive hydrazine head. Users typically encounter two distinct forms: the Free Base (an air-sensitive oil/low-melting solid) and the Hydrochloride Salt (a stable crystalline solid).
The core challenge is that the conditions required to dissolve the lipophilic tail (organic solvents) often promote the degradation of the reactive hydrazine head (oxidation), while the conditions that stabilize the salt (acidic aqueous media) are often incompatible with downstream biological assays or nucleophilic substitution reactions.
Key Physicochemical Properties (Estimated)
| Property | Free Base (C₉H₁₂N₂) | Hydrochloride Salt (C₉H₁₂N₂[1][2][3]·HCl) |
| State | Oily liquid / Waxy solid | White/Off-white Crystalline Solid |
| Water Solubility | Very Low (< 0.1 mg/mL) | High (> 50 mg/mL) |
| LogP | ~2.3 - 2.8 (Lipophilic) | N/A (Ionic) |
| pKa (Conjugate Acid) | ~5.2 (Weak Base) | N/A |
| Major Stability Risk | Rapid Oxidation (Air) | Hydrolysis / Disproportionation |
Troubleshooting Guide: Solubility & "Crash-Out" Issues
Issue 1: "I added the solid to PBS/Water, but it won't dissolve or formed a sticky gum."
Diagnosis: You are likely using the Free Base or the HCl salt in a buffer with a pH > 6.0.
-
Mechanism: The pKa of the hydrazinium ion is approximately 5.2. At pH 7.4 (PBS), the molecule deprotonates to the free base. The lipophilic indane ring drives the molecule to aggregate, causing precipitation ("crashing out").
Solution Workflow:
Figure 1: Decision matrix for solvent selection based on chemical form and target pH.
Issue 2: "The solution was clear in DMSO but precipitated when diluted into assay media."
Diagnosis: The "Solvent Shift" Effect.[4]
-
Mechanism: DMSO solvates the indane ring effectively. When you dilute into an aqueous buffer (e.g., 1:1000 dilution), the water content spikes, increasing the polarity. The hydrophobic effect forces the indane molecules together, overcoming the solvation energy.
Corrective Protocol:
-
Step-down Dilution: Do not dilute 100% DMSO stock directly to 0.1%. Perform an intermediate step (e.g., 100% → 50% → 10% → Final).
-
Surfactant/Carrier: Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the DMSO stock. The cyclodextrin encapsulates the indane ring, maintaining solubility in water.
Troubleshooting Guide: Chemical Stability (Oxidation)
Issue 3: "My stock solution turned yellow/brown overnight."
Diagnosis: Auto-oxidation to azo/azoxy species or hydrazone formation.
-
Mechanism: Aryl hydrazines are potent reducing agents.
-
Oxygen: Reacts with dissolved O₂ to form radicals, leading to polymerization (browning).
-
Ketones: If you used Acetone to clean glassware or as a solvent, the hydrazine reacts instantly to form a hydrazone.
-
DMSO Instability: While a good solvent, DMSO can act as an oxidant (Swern-type mechanism) toward hydrazines upon prolonged storage or heating.
-
Stability Data & Solvent Compatibility:
| Solvent | Compatibility | Notes |
| Water (degassed) | High (if Acidic) | Stable as HCl salt at pH < 3. |
| Methanol/Ethanol | Moderate | Good solubility, but protic solvents can promote oxidation if not degassed. |
| DMSO (Anhydrous) | Caution | Good solubility, but risk of oxidation over time. Use fresh. |
| Acetone/Ketones | FORBIDDEN | Forms hydrazones immediately. |
| DMF | Moderate | Good solubility; difficult to remove. |
Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Objective: Create a stock solution of 4-hydrazinoindane (HCl salt) that remains stable for >2 weeks.
Materials:
-
4-Hydrazinoindane HCl
-
Anhydrous DMSO (99.9%, stored over molecular sieves)
-
Argon or Nitrogen gas line
-
Amber glass vials (silanized preferred)
Workflow:
Figure 2: Workflow for preparing oxidation-resistant stock solutions.
Detailed Steps:
-
Degas DMSO: Sparge anhydrous DMSO with Argon for 15 minutes to remove dissolved oxygen. Scientific Rationale: Oxygen is the primary degradation trigger for hydrazines.
-
Weighing: Weigh the HCl salt rapidly. If possible, use a glovebox or a funnel with an Argon stream.
-
Dissolution: Add the degassed DMSO to the solid. Vortex until clear.
-
Storage: Aliquot immediately into small amber vials (to minimize freeze-thaw cycles). Overlay the liquid with Argon before capping. Store at -20°C.
Protocol B: "Salt Breaking" (In Situ Free Base Generation)
Objective: Use the stable HCl salt in a reaction requiring the nucleophilic free base (e.g., reaction with an aldehyde) without isolating the unstable oil.
-
Dissolve: Dissolve 4-hydrazinoindane HCl in Methanol or Ethanol (10 mL/g).
-
Scavenge: Add Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 equivalents).
-
Note: NaOAc buffers the solution to ~pH 5-6, allowing the hydrazine to react without fully deprotonating to the unstable oil immediately.
-
-
React: Add the electrophile (aldehyde/ketone) immediately.
-
Rationale: This generates the free base transiently in the presence of the reaction partner, minimizing the time the sensitive free hydrazine is exposed to oxidative stress.
References
-
PubChem. (n.d.). Phenylhydrazine (Compound Summary).[5][6][7] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Retrieved from [Link]
- Context: Demonstrates the "pHmax" concept where salt and free base solubility curves intersect, critical for understanding the "crash out" of indane deriv
-
Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.[8] PLOS ONE. Retrieved from [Link]
- Context: Validates the use of Cyclodextrins (HP-β-CD) to solubilize lipophilic molecules like indane in aqueous media.
-
Javed, M. I., & Brewer, M. (2007).[9] Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO.[9] Organic Letters.[9] Retrieved from [Link]
- Context: Provides evidence of DMSO acting as an oxidant for hydrazones/hydrazines, supporting the warning against prolonged storage in DMSO.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Phenylhydrazine [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Phenylhydrazine (FDB005892) - FooDB [foodb.ca]
- 7. chembk.com [chembk.com]
- 8. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 9. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
Optimization of temperature profiles for indane-hydrazine reactions
Technical Support & Troubleshooting Guide
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Safety & Kinetics Specialist Scope: Optimization of 1-Indanone/Indane-dione reactions with Hydrazine Hydrate (Synthesis of Indazoles and Hydrazones).
Core Directive & Scientific Scope
User Warning: The term "Indane-Hydrazine" typically refers to the reaction of Indanones (oxidized indane derivatives like 1-indanone) with hydrazine. Indane itself is a hydrocarbon and chemically inert to hydrazine under standard conditions. This guide focuses on the critical Indanone-to-Indazole and Wolff-Kishner Reduction pathways, which are pivotal in drug development (e.g., PARP inhibitors).
The Thermal Paradox
The reaction between indanones and hydrazine is characterized by a thermal paradox :
-
Kinetic Requirement: High temperatures are often required to overcome the activation energy for ring closure (cyclization to indazole).
-
Thermodynamic Hazard: Hydrazine is thermodynamically unstable. High temperatures increase the risk of rapid decomposition and thermal runaway.
Critical Safety: Thermal Runaway & Dosing
Module Focus: Preventing energetic events during scale-up.
Q: Why did I observe a sudden temperature spike after I finished adding hydrazine?
A: You likely encountered "Reagent Accumulation" due to low process temperature.
The Mechanism of Failure:
If you add hydrazine at a temperature where the reaction rate (
The Solution: Reaction Calorimetry (RC1) Protocol You must operate under "Dosing Controlled" conditions, where the reaction rate is faster than the addition rate.
Visualizing the Hazard Logic:
Figure 1: The danger of reagent accumulation. Operating at low temperatures allows unreacted hydrazine to build up, leading to a runaway upon heating.
Reaction Selectivity & Yield Optimization
Module Focus: Maximizing Indazole formation over Azine impurities.
Q: My LCMS shows a large "dimer" impurity (M+ = 2x Indanone). How do I stop this?
A: You are forming the Bis-Indanone Azine. This is a stoichiometry and temperature issue.
The Chemistry:
-
Desired Path: Indanone + Hydrazine
Hydrazone Indazole. -
Impurity Path: Hydrazone + Another Indanone
Azine (Dimer).
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Use Excess Hydrazine (1.5 - 3.0 equiv) | Le Chatelier’s principle. Excess hydrazine drives the equilibrium toward the mono-hydrazone and prevents the hydrazone from reacting with a second ketone molecule. |
| Solvent | Ethanol or n-Butanol | Protic solvents stabilize the polar transition state of the hydrazone formation. |
| Temperature Profile | Step-Wise Ramp | 1. 50-60°C: Favors mono-hydrazone formation.2. Reflux (>80°C): Required for the cyclization to Indazole. |
| Catalysis | Acetic Acid (0.1 - 0.5 equiv) | Acid catalysis activates the carbonyl carbon, increasing the rate of hydrazone formation relative to the azine coupling. |
Pathway Visualization:
Figure 2: Competing reaction pathways. Excess hydrazine and high temperature favor the green path (Indazole); stoichiometric deficiency favors the red path (Azine).
Standard Operating Procedure (SOP): Indazole Synthesis
Based on optimized kinetic profiles for 1-Indanone derivatives.
Pre-requisites:
-
Reactor with reflux condenser and overhead stirring.[1]
-
Nitrogen sweep (Hydrazine vapors are flammable).
-
Scrubber for ammonia/hydrazine vapors.
Step-by-Step Protocol:
-
Inertion: Purge reactor with
to remove oxygen (Flash point of hydrazine hydrate is ~75°C, but vapors can be pyrophoric on oxides). -
Charge 1: Load 1-Indanone (1.0 equiv) and Ethanol (5-10 volumes). Start stirring.
-
Catalyst: Add Acetic Acid (0.2 equiv).
-
Thermal Equilibration: Heat jacket to 50°C . Do not add hydrazine cold.
-
Controlled Addition: Add Hydrazine Hydrate (3.0 equiv) via dosing pump over 1-2 hours .
-
The Soak: After addition, hold at 50°C for 1 hour to ensure complete conversion to Hydrazone.
-
The Ramp: Ramp temperature to Reflux (78-80°C) over 30 minutes.
-
Cyclization: Hold at reflux for 4-6 hours. Monitor by HPLC for disappearance of Hydrazone intermediate.
-
Quench/Workup: Cool to 20°C. If product crystallizes, filter. If not, distill ethanol and replace with water to precipitate.
References & Authority
-
Hydrazine Safety & Handling:
-
Source: American Chemical Society (ACS) / Org. Process Res. Dev.
-
Key Finding: Dilute solutions (<64% hydrazine) reduce propagation risk, but thermal runaway remains a hazard with accumulation.
-
Link:
-
-
Indazole Synthesis Mechanisms:
-
Source: Organic Syntheses / NIH PubMed
-
Key Finding: Optimization of condensation of o-fluorobenzaldehydes/indanones with hydrazine to avoid Wolff-Kishner side reactions.
-
Link:[3]
-
-
Wolff-Kishner Reduction (Indanone to Indane):
-
Source: Chemistry LibreTexts
-
Key Finding: Requires high temperature (>150°C) and strong base (KOH) to drive
evolution, distinct from the indazole cyclization conditions. -
Link:
-
-
Reaction Calorimetry Guidelines:
-
Source: Mettler Toledo / Thermal Hazard Technology
-
Key Finding: Importance of heat flow monitoring during hydrazine addition.
-
Link:
-
Disclaimer: This guide is for educational and research planning purposes. All hydrazine reactions must be risk-assessed by a qualified safety officer before execution. Hydrazine is a known carcinogen and reproductive toxin.
Sources
Technical Support Center: Strategies for Removing Unreacted (2,3-Dihydro-1H-inden-4-yl)hydrazine
Welcome to the technical support guide for managing crude reaction mixtures containing residual (2,3-Dihydro-1H-inden-4-yl)hydrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of compounds synthesized using this reagent. The inherent basicity and reactivity of hydrazines, while useful in synthesis, often complicate downstream processing.[1][2] This guide provides a structured approach to troubleshooting and resolving these purification challenges, moving from fundamental principles to advanced, targeted solutions.
Section 1: Characterization of the Impurity
Understanding the physicochemical properties of (2,3-Dihydro-1H-inden-4-yl)hydrazine is the foundation for selecting an appropriate purification strategy. While detailed experimental data for this specific isomer is scarce, we can infer its properties from the parent hydrazine molecule and closely related analogs.
| Property | Value / Expected Behavior | Rationale & Significance |
| Molecular Formula | C₉H₁₂N₂ | Identifies the elemental composition.[3] |
| Molecular Weight | 148.21 g/mol | Essential for calculating molar equivalents for quenching or scavenging.[4] |
| Appearance | Colorless to pale yellow liquid/solid | Hydrazines are typically colorless but can oxidize and change color.[1] |
| Basicity (pKa) | Expected pKa ~5-6 | Hydrazine itself is basic (pKb ~5.9).[5] The aromatic ring slightly reduces basicity compared to alkyl hydrazines but the -NHNH₂ group remains a key basic center, making it susceptible to protonation by acids. |
| Solubility | Soluble in many organic solvents (DCM, EtOAc, THF). Miscible with water and alcohols.[6] | High polarity due to the hydrazine group ensures solubility in polar solvents, while the indane backbone allows for solubility in less polar organic solvents. |
| Reactivity | Nucleophilic, reducing agent. Reacts with carbonyls.[5][7] | The unreacted hydrazine can participate in side reactions, making its removal critical. Its nucleophilicity is the basis for removal by scavenger resins. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during purification.
Q1: What is the most straightforward and generally effective method for removing (2,3-Dihydro-1H-inden-4-yl)hydrazine? A1: For most neutral or acidic target compounds, an acid-base extraction is the first method to try.[8] By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine is protonated to form a water-soluble hydrazinium salt, which is then extracted into the aqueous layer.[5][9] This method is efficient, scalable, and uses common laboratory reagents.
Q2: My target molecule is sensitive to strong acids. What are my alternatives to a standard acid wash? A2: If your product cannot tolerate acidic conditions, you have several excellent alternatives. The preferred method would be to use a scavenger resin , such as one functionalized with an aldehyde or isocyanate group.[10][11] These resins react selectively with the nucleophilic hydrazine, which can then be removed by simple filtration. If resins are not available, silica gel column chromatography is another powerful option, though it may require some optimization.
Q3: When I run a TLC of my crude mixture, I see a long streak originating from the baseline. What causes this? A3: This is a classic sign of a basic compound interacting strongly with the acidic surface of a standard silica gel TLC plate. The hydrazine is protonated by the silica, causing it to "stick" and streak up the plate rather than eluting as a clean spot. To resolve this and get an accurate picture of your mixture, prepare your TLC elution solvent with a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.
Q4: How can I definitively confirm that the hydrazine has been removed from my final product? A4: A combination of techniques is best.
-
Thin-Layer Chromatography (TLC): Spot your purified product alongside a reference spot of the starting (2,3-Dihydro-1H-inden-4-yl)hydrazine. The absence of the hydrazine spot in your product lane is a strong indicator of successful removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for the disappearance of the characteristic broad N-H proton signals and the specific aromatic signals corresponding to the hydrazine starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method to confirm the absence of the impurity by monitoring for its specific mass-to-charge ratio (m/z).
Section 3: Troubleshooting and In-Depth Purification Guides
Guide 1: Purification by Acid-Base Liquid-Liquid Extraction
This technique exploits the basicity of the hydrazine functional group.
Causality: The lone pair of electrons on the nitrogen atom of the hydrazine readily accepts a proton (H⁺) from an acid.[12] This forms a charged hydrazinium salt. Due to its ionic nature, this salt is highly soluble in water and will preferentially partition into the aqueous phase, leaving the neutral organic product in the organic phase.[9]
Caption: Workflow for removing hydrazine via acid-base extraction.
Detailed Protocol: Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh 1M HCl at least one more time to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Acid-Base Extraction
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Emulsion Formation | Vigorous shaking of solutions with similar densities or containing surfactants. | Add a small amount of brine to "break" the emulsion. Gently swirl instead of shaking. If persistent, centrifuge the mixture. |
| Product Loss | The desired product may have some basicity and is being partially extracted. | Use a weaker acid (e.g., dilute citric acid) or switch to a non-extractive method like chromatography or scavenging. |
| Incomplete Removal | Insufficient acid used or not enough extraction cycles performed. | Check the pH of the aqueous layer after extraction to ensure it is acidic. Perform an additional extraction and check the crude product by TLC. |
Guide 2: Purification using Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and bind specific classes of molecules, providing a simple and highly selective purification method.[10]
Causality: The unreacted hydrazine acts as a nucleophile and covalently bonds to an electrophilic functional group (e.g., an isocyanate or aldehyde) on the polymer resin.[11] Because the impurity is now attached to the solid support, it can be easily removed from the reaction mixture by filtration, leaving the desired product in the solution.[13]
Caption: Workflow for purification using a scavenger resin.
Detailed Protocol: Scavenging
-
Resin Selection: Choose a resin with a functional group reactive towards amines/hydrazines. Isocyanate- or aldehyde-functionalized polystyrene resins are common choices.
-
Stoichiometry: Calculate the theoretical maximum amount of unreacted hydrazine in your mixture. Add the scavenger resin in a 2-3 fold molar excess.
-
Reaction: Add the resin to the crude product solution (dissolved in a solvent like DCM or THF that allows the resin to swell). Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the hydrazine spot/peak.
-
Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any product that may be adsorbed on its surface.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Scavenger Resins
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Incomplete Scavenging | Insufficient resin, short reaction time, or poor solvent choice. | Add more resin and allow the reaction to stir longer. Ensure the chosen solvent swells the resin beads effectively to expose the functional groups. |
| Product Adsorption | The desired product may non-specifically adsorb to the polymer backbone of the resin. | After filtration, wash the resin thoroughly with several small portions of the reaction solvent. |
Guide 3: Purification by Silica Gel Column Chromatography
This is a fundamental and highly versatile technique for separating compounds based on their differential adsorption to a solid stationary phase.
Causality: Compounds in a mixture are separated based on their polarity.[14] (2,3-Dihydro-1H-inden-4-yl)hydrazine is a relatively polar molecule due to the N-H bonds capable of hydrogen bonding. It will adsorb more strongly to the polar silica gel than a less polar target compound. By eluting the column with a solvent system of increasing polarity, the less polar product will travel down the column faster and be collected first.[15]
Detailed Protocol: Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will show good separation between your product spot and the hydrazine spot, with the product having a higher Rf value (0.3-0.5 is ideal). Crucially, add 0.5-1% triethylamine to the solvent system to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing triethylamine).
-
Loading: Dissolve the crude mixture in a minimum amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Safety Precautions
Hydrazine and its derivatives are classified as toxic and are potential human carcinogens.[16] All handling of (2,3-Dihydro-1H-inden-4-yl)hydrazine and crude mixtures containing it must be performed with appropriate safety measures.
-
Engineering Controls: Always work in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for extended handling), and safety glasses or goggles.
-
Waste Disposal: Dispose of all hydrazine-contaminated waste according to your institution's hazardous waste protocols. Do not pour hydrazine waste down the drain.
Section 5: References
-
Google Patents. (n.d.). Process for removing residual hydrazine from caustic solutions. Retrieved February 13, 2026, from
-
Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). (2,3-Dihydro-1H-inden-4-yl)hydrazine. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2021). Remove excess hydrazine hydrate?. Retrieved February 13, 2026, from [Link]
-
PMC. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved February 13, 2026, from [Link]
-
University of Bristol School of Chemistry. (n.d.). Properties of Hydrazine. Retrieved February 13, 2026, from [Link]
-
Google Patents. (n.d.). Methods and systems for neutralization of hydrazine. Retrieved February 13, 2026, from
-
Google Patents. (n.d.). Method for removing hydrazine compounds. Retrieved February 13, 2026, from
-
Solubility of Things. (n.d.). Hydrazine. Retrieved February 13, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 13, 2026, from [Link]
-
MedCrave. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 13, 2026, from [Link]
-
NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2017). Curious about quenching of hydrazinolysis. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved February 13, 2026, from [Link]
-
Virginia Tech. (n.d.). HYDRAZINE. Retrieved February 13, 2026, from [Link]
-
Wiley Online Library. (2009). Reactions of some pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2000). High-loading scavenger resins for combinatorial chemistry. Retrieved February 13, 2026, from [Link]
-
PubMed. (2005). Design, synthesis, and reactivity of 1-hydrazinodienes for use in organic synthesis. Retrieved February 13, 2026, from [Link]
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- 3. (2,3-Dihydro-1H-inden-4-yl)hydrazine | C9H12N2 | CID 22595904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Hydrazine - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the Scalable Synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. (2,3-Dihydro-1H-inden-4-yl)hydrazine is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth validation of a primary synthetic route for its scale-up, alongside a critical comparison with alternative methodologies. The focus is on providing a robust, reproducible, and scalable process, underpinned by scientific principles and experimental considerations.
Introduction to (2,3-Dihydro-1H-inden-4-yl)hydrazine
(2,3-Dihydro-1H-inden-4-yl)hydrazine, also known as 4-hydrazinoindan, is a substituted hydrazine derivative of indane. The indane scaffold is a common motif in medicinal chemistry, and the introduction of a hydrazine group at the 4-position opens up a plethora of synthetic possibilities for the construction of heterocyclic systems, such as indazoles and pyrazoles, which are prevalent in drug candidates. A reliable and scalable synthesis of this intermediate is therefore of significant interest.
Primary Synthetic Route: Diazotization and Reduction of 4-Aminoindan
The most established and widely applicable method for the synthesis of aryl hydrazines is the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt.[1] This two-step, one-pot sequence is a cornerstone of aromatic chemistry and offers a well-trodden path for the synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine, starting from the readily available 4-aminoindan.
Workflow for the Primary Synthetic Route
Caption: Workflow for the primary synthetic route to (2,3-Dihydro-1H-inden-4-yl)hydrazine.
Part 1: Synthesis of the Precursor, 4-Aminoindan
The precursor, 4-aminoindan, is typically synthesized via the reduction of 4-nitroindan. This reduction is a standard transformation that can be achieved with high efficiency using various methods. For scale-up, catalytic hydrogenation is often the preferred method due to its high yield, clean reaction profile, and the avoidance of stoichiometric metal waste.
Experimental Protocol: Synthesis of 4-Aminoindan
-
Reaction Setup: To a suitable hydrogenation reactor, add 4-nitroindan (1 equivalent) and a solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (e.g., 5-10 wt% Pd/C, 1-5 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindan, which can be purified further by distillation or chromatography if necessary.
Part 2: Diazotization of 4-Aminoindan and Subsequent Reduction
This is the core of the synthesis. The diazotization is carried out in an acidic aqueous medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[2] The subsequent reduction of the diazonium salt can be accomplished using various reducing agents, each with its own advantages and disadvantages for scale-up.
Experimental Protocol: Synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine
-
Diazotization:
-
Dissolve 4-aminoindan (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1-1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction (Stannous Chloride Method):
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2-3 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours, allowing it to gradually warm to room temperature.
-
The hydrazine hydrochloride salt may precipitate from the solution.
-
-
Isolation:
-
Collect the precipitated (2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride by filtration.
-
Wash the solid with a small amount of cold water or a suitable organic solvent.
-
The free hydrazine base can be obtained by treating the hydrochloride salt with a base (e.g., sodium hydroxide or ammonium hydroxide) followed by extraction with an organic solvent.
-
Purify the product by recrystallization or chromatography.
-
Comparison of Reduction Methods for Scale-Up
The choice of reducing agent for the conversion of the diazonium salt to the hydrazine is a critical decision in a scale-up scenario. Below is a comparison of common reducing agents.
| Reducing Agent | Advantages | Disadvantages | Scale-Up Considerations |
| Stannous Chloride (SnCl₂) dihydrate | High yields, reliable, and the hydrochloride salt of the product often precipitates, simplifying isolation.[1] | Generates tin-containing waste, which can be environmentally problematic and require specialized disposal. | The cost and disposal of tin waste are significant factors. The exotherm of the reduction needs to be carefully managed. |
| Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) | Inexpensive, readily available, and avoids heavy metal waste.[1] | The reaction can be slower and may require careful pH control. Isolation can be more complex due to the higher solubility of the product in the aqueous medium. | A good "green" alternative to tin salts. Process optimization is crucial to ensure high yields and efficient product isolation. |
| Triphenylphosphine (PPh₃) | Offers a metal-free reduction pathway. The intermediate phosphonium salt can be hydrolyzed to the hydrazine.[3][4] | Stoichiometric amounts of triphenylphosphine are required, and the resulting triphenylphosphine oxide needs to be separated from the product. | The cost of triphenylphosphine and the need for efficient separation of the phosphine oxide by-product can be challenging on a large scale. |
| Ascorbic Acid (Vitamin C) | A mild, metal-free, and environmentally benign reducing agent.[5] | May not be as universally effective as stronger reducing agents for all substrates. The reaction conditions may require optimization. | An attractive green chemistry option. The cost-effectiveness and efficiency for this specific substrate would need to be validated. |
Alternative Synthetic Routes
While the diazotization-reduction pathway is the most common, it is prudent to consider alternative strategies for a comprehensive validation.
Nucleophilic Aromatic Substitution (SNAr)
In theory, (2,3-Dihydro-1H-inden-4-yl)hydrazine could be synthesized via a nucleophilic aromatic substitution reaction. This would involve reacting a 4-halo-indan (e.g., 4-fluoro- or 4-chloroindan) with hydrazine. For this reaction to be feasible, the aromatic ring needs to be activated by a strong electron-withdrawing group, typically in the ortho or para position to the leaving group. In the case of 4-halo-indan, the ring is not sufficiently activated for a standard SNAr reaction with hydrazine to proceed under mild conditions. Therefore, this route is generally not considered viable for this specific target molecule.
Synthesis from Aryl Organometallics
Another potential route involves the reaction of an organometallic derivative of indane with a protected hydrazine equivalent. For example, 4-bromoindan could be converted to its corresponding Grignard or organolithium reagent, which could then be reacted with a reagent like di-tert-butyl azodicarboxylate (DBAD), followed by deprotection.
Conceptual Workflow for Organometallic Route
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Melting Point Determination of Pure (2,3-Dihydro-1H-inden-4-yl)hydrazine: A Comparative Technical Guide
Topic: Melting Point Determination of Pure (2,3-Dihydro-1H-inden-4-yl)hydrazine Hydrochloride Content Type: Publish Comparison Guide
Executive Summary
Target Audience: Organic Chemists, QC Analysts, and Process Development Scientists.
(2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinoindane) is a critical bicyclic intermediate used in the synthesis of fused heterocyclic pharmaceuticals. However, its characterization presents a specific "Thermal Instability Paradox": the hydrazine moiety is prone to oxidative decomposition at temperatures required to melt the crystalline lattice.
This guide compares the performance of Differential Scanning Calorimetry (DSC) against the traditional Capillary Method for this compound. We establish why the Hydrochloride Salt (HCl) form analyzed via DSC under inert atmosphere is the only authoritative standard for purity determination, whereas the free base and capillary methods serve as unreliable alternatives.
Technical Challenge: The Hydrazine Instability
Aryl hydrazines, including the indanyl derivative, possess a nitrogen-nitrogen bond (
-
The Problem: When heated in an open capillary (standard method), the compound reacts with atmospheric oxygen before reaching its thermodynamic melting point (
). -
The Consequence: The observed "melting point" is actually a Decomposition Point (
) , appearing as a broad, darkened range rather than a sharp phase transition. -
The Solution: Conversion to the Hydrochloride salt stabilizes the
bond, and analysis via DSC separates the endothermic melting event from the exothermic decomposition.
Comparative Analysis: Method & Material Performance
The following table contrasts the "Gold Standard" approach (Product) against common alternatives.
| Feature | The Product (Recommended) | Alternative A (Traditional) | Alternative B (Crude) |
| Chemical Form | Hydrochloride Salt (.HCl) | Hydrochloride Salt (.HCl) | Free Base |
| Method | DSC (Inert N₂ Purge) | Capillary (Open/Sealed) | Capillary / Kofler |
| Atmosphere | Nitrogen (50 mL/min) | Air (Oxidative) | Air (Oxidative) |
| Observed Event | Sharp Endotherm ( | Darkening, gas evolution, broad range ( | Oil formation or rapid browning |
| Accuracy | Unreliable | ||
| Suitability | Pharma QC / Release | Quick Lab Check | Synthetic Intermediate Check |
Why the Free Base is an Inferior Alternative
The free base of (2,3-Dihydro-1H-inden-4-yl)hydrazine is typically a low-melting solid or oil that oxidizes rapidly to the corresponding hydrazone or azobenzene derivatives upon air exposure. It is unsuitable for use as a primary reference standard.
Experimental Protocol: The Self-Validating System
To ensure authoritative results, you must first convert the hydrazine to its stable salt form and then analyze it using thermodynamic control.
Phase 1: Preparation of the Reference Standard (HCl Salt)
-
Reagents: Crude (2,3-Dihydro-1H-inden-4-yl)hydrazine, 4M HCl in Dioxane, Anhydrous Ethanol.
-
Workflow:
-
Dissolve crude hydrazine in minimal cold ethanol under
. -
Dropwise add 4M HCl/Dioxane (1.1 eq) at 0°C.
-
Precipitate forms immediately (White/Off-white solid).
-
Filter and wash with cold
. -
Critical Step: Recrystallize from Ethanol/EtOAc to remove hydrazine decomposition products.
-
Dry under high vacuum (
mbar) for 24h to remove solvates.
-
Phase 2: DSC Determination (The Protocol)
-
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000 (or equivalent).
-
Reference: Empty Aluminum Pan (40
, pinhole lid). -
Sample: 2–4 mg of dry Hydrochloride salt.
-
Program:
-
Equilibrate: 30°C.
-
Ramp: 10°C/min to 250°C.
-
Gas: Nitrogen purge at 50 mL/min.
-
Interpretation:
-
Look for a sharp Endothermic Peak (Heat Flow
). This is the . -
Look for a subsequent broad Exothermic Peak (Heat Flow
). This is decomposition. -
Note: If the exotherm overlaps the endotherm, repeat with a faster ramp rate (e.g., 20°C/min) to separate the events.
Phase 3: Sealed Capillary (The Validated Alternative)
If DSC is unavailable, use this modified capillary method:
-
Load sample into a capillary tube.
-
Flush the tube with Argon/Nitrogen.
-
Flame seal the capillary tip to create a closed system.
-
Insert into melting point apparatus pre-heated to 10°C below expected
. -
Ramp at 1°C/min.
Visualization: Decision & Workflow Logic
The following diagram illustrates the critical decision pathways for characterizing this unstable intermediate.
Caption: Workflow for selecting the correct form and method to avoid oxidative decomposition errors.
Expected Data & Acceptance Criteria
When validating your "Pure Product" against alternatives, use these criteria.
| Parameter | Pure HCl Salt (DSC) | Impure/Oxidized Alternative |
| Onset Temperature ( | > 180°C (Hypothetical*) | < 175°C |
| Peak Width (FWHM) | < 1.5°C | > 3.0°C |
| Visual Appearance | White/Off-white crystals | Beige/Brown solid |
| Enthalpy of Fusion ( | Consistent (> 100 J/g) | Variable/Low |
*Note: Exact melting points for specific hydrazine isomers vary.[1] The 4-isomer HCl salt is expected to melt in the range of 180–220°C based on analogs [1].[1] Experimental verification is required.
References
-
Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews. Link
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link
-
Matsuzawa, Y., et al. (2009). Thermal decomposition of hydrazine derivatives. Journal of Hazardous Materials. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hydrazine Derivatives. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (2,3-Dihydro-1H-inden-4-yl)hydrazine
Executive Hazard Summary (The "Why")
Handling (2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinoindane) requires a safety protocol that goes beyond standard organic chemistry practices. This molecule combines two distinct risk factors that amplify its biological impact:
-
The Hydrazine Moiety: A potent nucleophile known for hepatotoxicity , hemolysis (red blood cell destruction), and severe skin sensitization . Hydrazines are frequently mutagenic and suspected carcinogens.
-
The Indane Ring: This bicyclic hydrocarbon structure significantly increases the molecule's lipophilicity (LogP). Unlike simple hydrazine salts, this derivative can cross the dermal barrier and cell membranes more efficiently, accelerating systemic absorption.
Operational Rule Zero: Treat this compound as a permeation hazard and a sensitizer . Standard nitrile gloves alone are insufficient for prolonged contact.
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the specific operational scale. This is a barrier-redundancy system designed to prevent exposure even if one layer fails.
PPE Selection Table
| Protective Layer | Standard Bench Scale (< 500 mg) | Bulk / Stock Handling (> 500 mg) | Rationale & Causality |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner). Change outer pair every 30 mins. | Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile. | Hydrazines can permeate standard nitrile in <15 mins. Movement flexes glove pores, reducing breakthrough time by up to 30% [1]. |
| Respiratory | Fume Hood Only .[1][2] Sash at working height (18"). | PAPR or N95 + Face Shield if working outside hood (strongly discouraged). | Inhalation of hydrazine dust causes immediate respiratory irritation and potential systemic toxicity. |
| Eye/Face | Chemical Splash Goggles .[3] | Face Shield + Splash Goggles. | Hydrazines are corrosive to corneal tissue. Safety glasses do not protect against airborne dust or splashes. |
| Body | Lab Coat (Cotton/Poly blend). Buttoned to neck. | Tyvek® Coveralls (Disposable) + Apron. | Prevents clothing contamination.[1][2][3][4][5][6][7] The lipophilic nature of the indane ring makes fabric decontamination difficult. |
PPE Decision & Workflow Logic
The following diagram illustrates the decision-making process for selecting the correct protective posture.
Figure 1: Decision tree for selecting PPE based on physical state and concentration risks.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse micro-particles.
-
Engineering Setup: Place the analytical balance inside the chemical fume hood. If this is impossible, use a dedicated powder containment hood.
-
Static Neutralization: Use an ionizing fan or antistatic gun on the spatula and weighing boat before touching the compound. Hydrazine salts are often electrostatic.
-
Solvent Trap: Pre-weigh the solvent in the receiving vessel. Transfer the solid directly into the solvent to immediately suppress dust generation.
-
Decontamination: Immediately wipe down the balance area with a wet paper towel (water/surfactant) followed by ethanol. Dispose of the wipe as hazardous solid waste.
B. Emergency Spill Response
Do NOT use standard paper towels for large spills of pure material.
Figure 2: Immediate response workflow for solid or liquid spills.
Disposal & Deactivation (The "End of Life")
WARNING: Incompatibility Alert. Many standard lab protocols suggest bleaching (sodium hypochlorite) to quench hydrazines. Do NOT use bleach for (2,3-Dihydro-1H-inden-4-yl)hydrazine without strict temperature control.
-
Reasoning: Reaction with hypochlorite can be violently exothermic and generate toxic chloramines or nitrogen gas, potentially over-pressurizing waste containers [2].
Preferred Disposal Method:
-
Segregation: Collect all solid waste, contaminated gloves, and wipes in a dedicated container labeled "Hydrazine/Toxic Organic."
-
Liquid Waste: Segregate into "Toxic Organic Waste." Do not mix with oxidizing acids (Nitric, Perchloric).[8]
-
Destruction: Professional incineration is the only recommended disposal method for the bulk parent compound.
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Link
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. (Used for class-based hazard extrapolation). Link
-
Sigma-Aldrich. (2023).[4] Safety Data Sheet for generic Aryl Hydrazines. (Consult specific vendor SDS for CAS 102868-87-1 or similar salts). Link
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. echemi.com [echemi.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. chme.nmsu.edu [chme.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
